3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid
Description
3-{[(tert-Butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a cyclobutyl substituent at the β-position of the propanoic acid backbone. This compound serves as a critical building block in medicinal chemistry and peptide synthesis, where the Boc group enhances solubility in organic solvents and protects the amine functionality during multi-step reactions . The cyclobutyl moiety introduces steric bulk and conformational rigidity, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates derived from this scaffold.
Properties
IUPAC Name |
2-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTPOTRMUZEEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reformatsky Reagent Preparation
Zinc dust reacts with tert-butyl bromoacetate in tetrahydrofuran (THF) to generate the Reformatsky reagent, a zinc enolate.
Reaction Conditions :
Coupling with Cyclobutyl Ketones
The zinc enolate reacts with cyclobutyl ketones to form β-hydroxy esters. For example:
Key Steps :
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Oxidation : β-Hydroxy ester → β-keto ester using pyridinium chlorochromate (PCC).
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Reductive Amination : β-Keto ester + ammonia → β-amino ester.
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Boc Protection : Treatment with Boc₂O in dichloromethane (DCM) and triethylamine (TEA).
Optimization Note :
Direct Amination of Cyclobutylpropanoic Acid Derivatives
Gabriel Synthesis
2-Cyclobutylpropanoic acid is converted to its methyl ester, followed by amination via the Gabriel method:
-
Esterification :
-
Phthalimide Protection :
Challenges :
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Low regioselectivity for γ-amination necessitates directing groups.
Curtius Rearrangement
Yield : ~50–60% for analogous β-amino acids.
Asymmetric Synthesis for Enantiomerically Pure Forms
Chiral Auxiliary Approach
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid serves as a chiral template:
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Mitsunobu Reaction : Install cyclobutyl group using DIAD/PPh₃.
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Deprotection : Remove auxiliary under acidic conditions.
Optical Purity : >95% enantiomeric excess (ee) achieved via crystallography.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic esters:
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Candida antarctica | Methyl ester derivative | 98 | 45 |
Conditions : pH 7.0 buffer, 37°C.
Boc Protection and Final Deprotection
Standard Boc Protocol
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Amino Acid Activation : Dissolve in DCM/TEA (1:1).
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Boc₂O Addition : 1.2 equivalents, 0°C → room temperature.
Alternative Protecting Groups
Comparative analysis of Boc vs. Fmoc:
| Parameter | Boc Group | Fmoc Group |
|---|---|---|
| Stability | Acid-labile | Base-labile |
| Deprotection | TFA/DCM | Piperidine/DMF |
| Yield | 85–90% | 75–80% |
Boc preferred for acid-stable intermediates.
Scalability and Industrial Considerations
Cost-Effective Steps
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Building Block for Peptides
3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid serves as a crucial building block in peptide synthesis. Its unique cyclobutyl structure imparts distinct steric and electronic properties that can influence the reactivity and stability of synthesized peptides compared to similar compounds like cyclopentyl or cyclohexyl derivatives.
Data Table: Comparison of Cycloalkyl Derivatives
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| This compound | Cyclobutyl group | Distinct sterics and electronics |
| 3-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylpropanoic acid | Cyclopentyl group | More flexible structure |
| 3-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylpropanoic acid | Cyclohexyl group | Increased stability |
Biology
Enzyme-Substrate Interaction Studies
This compound is employed in studying enzyme-substrate interactions due to its ability to mimic natural substrates. The Boc protecting group allows for controlled deprotection, enabling the release of free amino groups that can interact with enzymes.
Case Study Example : A study demonstrated that derivatives of this compound could inhibit specific proteases, highlighting its potential role as a lead compound in drug development.
Medicine
Prodrug Potential
Research indicates that this compound may serve as a prodrug or precursor for pharmaceutical compounds. The ability to modify the Boc group under physiological conditions can enhance drug solubility and bioavailability.
Clinical Relevance : Investigations into its use as a prodrug have shown promising results in enhancing the delivery of therapeutics targeting specific diseases, including cancer and metabolic disorders .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the formulation of advanced materials with specific characteristics tailored for applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This deprotection step is crucial for subsequent reactions and interactions with molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in the substituents at the β-position and the stereochemistry of the amino acid backbone. Key comparisons include:
Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives
*Molecular weight estimated based on analogs.
Key Observations:
Cyclobutyl vs. Cyclopropyl :
- The cyclobutyl group in the target compound introduces a larger ring size compared to cyclopropyl analogs (e.g., ), reducing ring strain but increasing steric bulk. This may enhance binding affinity in hydrophobic pockets of biological targets.
- Cyclopropyl analogs exhibit higher conformational rigidity due to the smaller, more strained ring .
Methyl vs. Cycloalkyl Groups :
Biological Activity
Overview
3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid, commonly referred to as Boc-cyclobutylpropanoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and biochemical research. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which imparts unique properties that influence its biological activity.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- CAS Number : 1858250-19-7
The compound is synthesized through the protection of the amino group using di-tert-butyl dicarbonate (Boc2O), typically in the presence of a base like sodium hydroxide. This process allows for the selective modification of the amino acid backbone, facilitating further reactions relevant to biological applications .
The primary mechanism of action for this compound involves the cleavage of the Boc protecting group under acidic conditions. This deprotection step is crucial for releasing the free amino group, enabling subsequent interactions with biological targets such as enzymes and receptors . The compound's interactions are mediated through various biochemical pathways, making it a valuable tool in both research and potential therapeutic applications.
Enzyme Interactions
Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. Its structural characteristics allow it to mimic natural substrates, facilitating studies on enzyme kinetics and substrate specificity.
Case Studies
- Antimicrobial Activity : A study investigated the antibacterial properties of derivatives related to Boc-cyclobutylpropanoic acid. The findings suggested that modifications to the cyclobutyl group could enhance antimicrobial efficacy against specific bacterial strains .
- Peptide Synthesis : The compound has been utilized in synthesizing peptides, demonstrating its role as a building block in creating biologically active molecules. Its stability and reactivity under various conditions make it suitable for complex peptide synthesis .
- Prodrug Development : The potential of this compound as a prodrug has been explored, where its Boc group serves as a protective mechanism that can be selectively removed in vivo, releasing active pharmaceutical ingredients .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme substrate/inhibitor; antimicrobial properties |
| 3-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylpropanoic acid | Similar | Varies with cyclopentyl modifications |
| 3-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylpropanoic acid | Similar | Enhanced stability; different enzyme interactions |
The structural differences among these compounds significantly affect their biological activities, particularly in terms of enzyme interactions and stability under physiological conditions.
Q & A
Basic: What are the key synthetic steps for preparing 3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid?
Methodological Answer:
The synthesis typically involves:
Amino Group Protection : Reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the Boc protecting group. This step ensures selective reactivity during subsequent coupling reactions .
Cyclobutyl Group Incorporation : Introducing the cyclobutyl moiety via alkylation or transition-metal-catalyzed cross-coupling. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to minimize steric hindrance .
Purification : Chromatographic techniques (e.g., reverse-phase HPLC or silica gel chromatography) isolate the product from by-products. Purity (>95%) is confirmed via NMR and mass spectrometry .
Basic: Why is the Boc protecting group preferred in peptide synthesis using this compound?
Methodological Answer:
The Boc group:
- Stability : Resists hydrolysis under acidic conditions, enabling compatibility with carbodiimide-based coupling reagents (e.g., DCC/DMAP) .
- Selective Deprotection : Removed via trifluoroacetic acid (TFA) without disrupting acid-labile peptide bonds .
- Steric Shielding : The bulky tert-butoxy moiety reduces racemization during solid-phase peptide synthesis (SPPS), critical for maintaining stereochemical integrity .
Advanced: How do steric effects from the cyclobutyl group influence reaction optimization?
Methodological Answer:
The cyclobutyl group introduces steric constraints that:
- Limit Reactivity : Slow reaction rates in SN2 alkylation, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C) .
- Affect Crystallinity : X-ray crystallography of analogues shows distorted tetrahedral geometry at the α-carbon, complicating crystallization. Co-solvents like hexane/ethyl acetate (4:1) improve crystal formation .
- Data Contradictions : Reported yields vary (45–80%) due to differences in cyclobutyl precursor purity. Pre-purification via flash chromatography is recommended .
Advanced: How can researchers resolve discrepancies in solubility data for this compound?
Methodological Answer:
Reported solubility varies across solvents (e.g., 10 mM in DMSO vs. <1 mM in water). To address contradictions:
Co-Solvent Systems : Use DMSO-water mixtures (e.g., 20% DMSO) to enhance aqueous solubility while avoiding precipitation .
Temperature Modulation : Solubility in ethanol increases from 5 mg/mL at 25°C to 15 mg/mL at 40°C .
Analytical Validation : Employ dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to assess aggregation states .
Methodological: What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Boc group: δ 1.4 ppm (9H, singlet for tert-butyl).
- Cyclobutyl protons: δ 2.5–3.0 ppm (multiplet for CH2 groups) .
- IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1700 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .
- HPLC-MS : Retention time and m/z ([M+H]+) cross-validate purity and molecular weight .
Advanced: How does the cyclobutyl group impact pharmacological activity in preclinical studies?
Methodological Answer:
- Metabolic Stability : Cyclobutyl analogues show prolonged half-life (t1/2 = 2.5 hr in rat liver microsomes) compared to cyclohexyl derivatives (t1/2 = 1.2 hr), attributed to reduced CYP450 oxidation .
- Receptor Binding : Molecular docking studies indicate the cyclobutyl group occupies hydrophobic pockets in enzyme active sites (e.g., serine proteases), improving Ki values by 3–5 fold vs. linear chains .
Data Contradiction Analysis: Why do reported yields vary for Boc deprotection?
Methodological Answer:
Yields post-Boc removal range from 70–95% due to:
- Acid Concentration : TFA >95% achieves near-quantitative deprotection, while diluted TFA (50%) leaves residual Boc groups .
- Side Reactions : Carbocation formation from tert-butyl group cleavage can alkylate aromatic residues. Adding scavengers (e.g., triisopropylsilane) suppresses this .
- Validation : LC-MS monitoring of the deprotection reaction in real-time is advised to optimize conditions .
Methodological: What strategies mitigate racemization during peptide coupling?
Methodological Answer:
- Low-Temperature Coupling : Conduct reactions at 0–4°C to reduce base-catalyzed racemization .
- Coupling Reagents : Use HOBt/DIC instead of EDCI to minimize epimerization. Yields enantiomeric excess (ee) >98% vs. 90% with EDCI .
- Chiral HPLC : Monitor ee using a Chiralpak IA column (hexane:isopropanol 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
